Hexakis-6-bromo-6-deoxy-alpha-cyclodextrin
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Overview
Description
Hexakis-6-bromo-6-deoxy-alpha-cyclodextrin is a chemically modified derivative of alpha-cyclodextrin, where six hydroxyl groups are replaced by bromine atomsIt is often used as an intermediate in the synthesis of other complex molecules and has significant implications in pharmaceutical and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexakis-6-bromo-6-deoxy-alpha-cyclodextrin typically involves the bromination of alpha-cyclodextrin. One common method is the use of the Vilsmeier-Haack reagent, which facilitates the substitution of hydroxyl groups with bromine atoms . Another method involves the use of tosyl derivatives of alpha-cyclodextrin, which allows for selective bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Solvents like DMF (dimethylformamide) and DMSO (dimethyl sulfoxide) are commonly used due to their ability to dissolve the compound .
Chemical Reactions Analysis
Types of Reactions: Hexakis-6-bromo-6-deoxy-alpha-cyclodextrin primarily undergoes substitution reactions due to the presence of bromine atoms. These reactions can be further categorized into nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiolates can replace bromine atoms with azide or thiol groups, respectively.
Electrophilic Substitution: Reagents like halogens or other electrophiles can further modify the compound.
Major Products: The major products formed from these reactions include azido-cyclodextrins, thiol-cyclodextrins, and other substituted derivatives .
Scientific Research Applications
Hexakis-6-bromo-6-deoxy-alpha-cyclodextrin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Hexakis-6-bromo-6-deoxy-alpha-cyclodextrin involves its ability to form inclusion complexes with various guest molecules. This property is attributed to the hydrophobic cavity of the cyclodextrin ring, which can encapsulate hydrophobic compounds. The bromine atoms enhance the compound’s reactivity, allowing it to interact with a wide range of molecular targets and pathways .
Comparison with Similar Compounds
Hexakis-6-mercapto-6-deoxy-alpha-cyclodextrin: Similar structure but with thiol groups instead of bromine atoms.
Octakis-6-bromo-6-deoxy-gamma-cyclodextrin: A gamma-cyclodextrin derivative with eight bromine atoms.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of bromine atoms, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective modification and high reactivity .
Properties
IUPAC Name |
5,10,15,20,25,30-hexakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54Br6O24/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44/h7-36,43-54H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIHGELJTCLTHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CBr)CBr)CBr)CBr)CBr)O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54Br6O24 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1350.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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